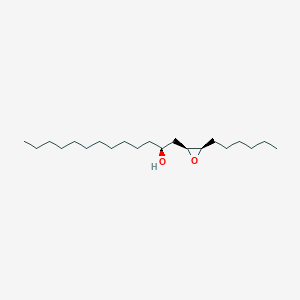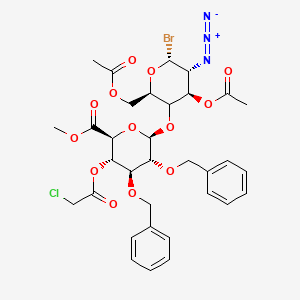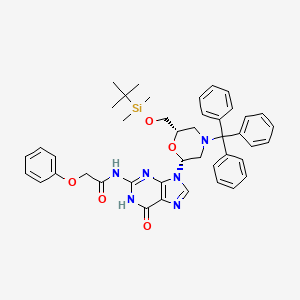
(S)-1-((2S,3R)-3-hexyloxiran-2-yl)tridecan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-((2S,3R)-3-hexyloxiran-2-yl)tridecan-2-ol is a chiral compound with a complex structure It features an oxirane ring and a long aliphatic chain, making it an interesting subject for various chemical studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((2S,3R)-3-hexyloxiran-2-yl)tridecan-2-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the Sharpless epoxidation, which uses a chiral catalyst to convert an allylic alcohol into an epoxide. The reaction conditions often include the use of titanium tetraisopropoxide and diethyl tartrate in the presence of tert-butyl hydroperoxide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(S)-1-((2S,3R)-3-hexyloxiran-2-yl)tridecan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring into a diol.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Strong nucleophiles like sodium azide or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or acids, while reduction typically produces diols.
Scientific Research Applications
Chemistry
In chemistry, (S)-1-((2S,3R)-3-hexyloxiran-2-yl)tridecan-2-ol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used to study enzyme mechanisms and stereoselective processes. Its chiral nature makes it a valuable tool for understanding how enzymes interact with different stereoisomers.
Medicine
The compound has potential applications in medicine, particularly in the development of new pharmaceuticals. Its ability to interact with biological molecules in a stereospecific manner can lead to the discovery of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which (S)-1-((2S,3R)-3-hexyloxiran-2-yl)tridecan-2-ol exerts its effects involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. These interactions can affect cellular processes and pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R,7R)-3,7-Dimethyltridecan-2-ol
- (2S,3R,7S)-3,7-Dimethylpentadecan-2-ol
Uniqueness
(S)-1-((2S,3R)-3-hexyloxiran-2-yl)tridecan-2-ol is unique due to its specific stereochemistry and the presence of an oxirane ring. This combination of features distinguishes it from other similar compounds and contributes to its unique reactivity and applications.
Properties
Molecular Formula |
C21H42O2 |
|---|---|
Molecular Weight |
326.6 g/mol |
IUPAC Name |
(2S)-1-[(2S,3R)-3-hexyloxiran-2-yl]tridecan-2-ol |
InChI |
InChI=1S/C21H42O2/c1-3-5-7-9-10-11-12-13-14-16-19(22)18-21-20(23-21)17-15-8-6-4-2/h19-22H,3-18H2,1-2H3/t19-,20+,21-/m0/s1 |
InChI Key |
DDJZJWBZHWTMIO-HBMCJLEFSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](C[C@H]1[C@H](O1)CCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(O1)CCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(8-Bromodibenzo[b,d]thiophen-1-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B11827045.png)

![(2R,3S,4R,5R,6S)-2-{[(4aR,6S,7R,8R,8aR)-7-hydroxy-6-methoxy-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-8-yl]oxy}-6-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B11827057.png)




![2-[5-[5-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B11827080.png)
![2-[2-[2-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]ethoxy]ethoxy]ethanol;chloride](/img/structure/B11827087.png)
![[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3,6-dioxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B11827096.png)


![(E)-4-[(2R,4R,5S,6R)-6-ethyl-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B11827110.png)
